Detirelix acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Detirelix Acetate: is a synthetic peptide derivative used primarily in the treatment of advanced prostate cancer. It functions as a gonadotropin-releasing hormone antagonist, which helps in reducing the levels of testosterone, a hormone that promotes the growth of prostate tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Detirelix Acetate is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form a linear decapeptide amide. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: : Detirelix Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products: : The major products formed from these reactions include modified peptides with altered biological activity or stability .
Scientific Research Applications
Detirelix Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in hormone regulation and receptor binding.
Medicine: Primarily used in the treatment of hormone-sensitive prostate cancer.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
Detirelix Acetate exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a reduction in testosterone levels. The decrease in testosterone slows the growth and reduces the size of prostate tumors .
Comparison with Similar Compounds
Similar Compounds
Ozarelix: Another gonadotropin-releasing hormone antagonist used in prostate cancer treatment.
Cetrorelix: Used in assisted reproductive technology to prevent premature ovulation.
D-Phe6-GnRH: A synthetic peptide with similar receptor binding properties.
Uniqueness: : Detirelix Acetate is unique due to its immediate onset of action and its ability to rapidly reduce testosterone levels without causing an initial surge in hormone levels, which is a common issue with other similar compounds .
Properties
CAS No. |
102583-46-0 |
---|---|
Molecular Formula |
C82H113ClN18O17 |
Molecular Weight |
1658.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid |
InChI |
InChI=1S/C78H105ClN18O13.2C2H4O2/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50;2*1-2(3)4/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86);2*1H3,(H,3,4)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+;;/m1../s1 |
InChI Key |
JJGCQOXTSHXMKH-ZJURQMCGSA-N |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.